molecular formula C23H24N2O2 B11029514 (4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11029514
M. Wt: 360.4 g/mol
InChI Key: ZUTODBBCBVHGNL-UYRXBGFRSA-N
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Description

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a phenyl group, a quinoline derivative, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a phenyl-substituted oxazole under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the quinoline or oxazole rings, leading to different derivatives.

    Substitution: The phenyl group or other parts of the molecule can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-[(Z)-1-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-1,3-thiazol-5-one: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-Phenyl-4-[(Z)-1-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-1,3-imidazol-5-one: Similar structure but with an imidazole ring.

Uniqueness

The uniqueness of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H24N2O2/c1-15-14-23(2,3)25(4)20-11-10-16(12-18(15)20)13-19-22(26)27-21(24-19)17-8-6-5-7-9-17/h5-13,15H,14H2,1-4H3/b19-13-

InChI Key

ZUTODBBCBVHGNL-UYRXBGFRSA-N

Isomeric SMILES

CC1CC(N(C2=C1C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C)(C)C

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

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